(4-Morpholinylmethyl)benzotriazole: A Comprehensive Technical Guide for Researchers
(4-Morpholinylmethyl)benzotriazole: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
(4-Morpholinylmethyl)benzotriazole, a unique heterocyclic compound, stands at the intersection of synthetic versatility and pharmacological potential. This molecule incorporates the rigid, aromatic benzotriazole moiety with the flexible, saturated morpholine ring, linked by a methylene bridge. This distinct architecture imparts a balance of lipophilicity and hydrophilicity, rendering it an intriguing candidate for investigation in medicinal chemistry and drug development. The benzotriazole core is a well-established pharmacophore known for a wide spectrum of biological activities, while the morpholine group is frequently employed to enhance aqueous solubility and modulate pharmacokinetic properties of drug candidates.[1] This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and potential applications of (4-Morpholinylmethyl)benzotriazole, offering a valuable resource for researchers and scientists in the field.
Chemical Identity and Physicochemical Properties
Accurate identification and a thorough understanding of the physicochemical properties of a compound are fundamental to its application in research and development. (4-Morpholinylmethyl)benzotriazole is catalogued under several identifiers across various chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 4-(1H-1,2,3-benzotriazol-1-ylmethyl)morpholine | PubChem[2] |
| CAS Number | 5472-71-9 | CAS Common Chemistry[3] |
| Molecular Formula | C₁₁H₁₄N₄O | PubChem[2] |
| Molecular Weight | 218.26 g/mol | PubChem[2] |
| Canonical SMILES | C1COCCN1CN2C3=CC=CC=C3N=N2 | PubChem[2] |
| InChI | InChI=1S/C11H14N4O/c1-2-4-11-10(3-1)12-13-15(11)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | PubChem[2] |
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and experimental properties of (4-Morpholinylmethyl)benzotriazole.
| Property | Value | Source |
| Melting Point | 135 °C | CAS Common Chemistry[3] |
| XLogP3 | 1 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 43.2 Ų | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Exact Mass | 218.11676108 Da | PubChem[2] |
Molecular Structure and Conformation
The molecular structure of (4-Morpholinylmethyl)benzotriazole is characterized by the planar benzotriazole ring system linked to a morpholine ring, which typically adopts a chair conformation. The methylene linker provides a degree of conformational flexibility.
Caption: 2D Chemical Structure of (4-Morpholinylmethyl)benzotriazole.
Synthesis Protocol: A Representative Method
The synthesis of (4-Morpholinylmethyl)benzotriazole can be achieved through a nucleophilic substitution reaction, a common strategy for the N-alkylation of benzotriazole. A plausible and efficient method is the reaction of benzotriazole with 4-(chloromethyl)morpholine hydrochloride in the presence of a base. This approach is analogous to the synthesis of similar N-substituted benzotriazoles.[4]
Experimental Protocol
Materials:
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1H-Benzotriazole
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4-(Chloromethyl)morpholine hydrochloride
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Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
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Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-Benzotriazole (1 equivalent) in acetonitrile.
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Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. The base is crucial for the deprotonation of benzotriazole, forming the benzotriazolide anion, which is a potent nucleophile.
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Addition of Alkylating Agent: To the stirred suspension, add 4-(chloromethyl)morpholine hydrochloride (1.1 equivalents). The hydrochloride salt is typically used for stability and can be neutralized in situ by the excess base.
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Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine solution. This removes any remaining inorganic impurities and water-soluble byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude (4-Morpholinylmethyl)benzotriazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of (4-Morpholinylmethyl)benzotriazole.
Applications in Drug Development and Research
The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[1] While specific biological data for (4-Morpholinylmethyl)benzotriazole is not extensively reported in the initial search results, its structural motifs suggest several potential areas of application.
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Antimicrobial Agents: The benzotriazole nucleus itself has been shown to possess antibacterial activity.[1] The addition of the morpholine group may enhance the compound's solubility and cell permeability, potentially leading to improved antimicrobial efficacy.
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Enzyme Inhibition: The nitrogen atoms in the benzotriazole and morpholine rings can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites. This makes (4-Morpholinylmethyl)benzotriazole a candidate for screening against various enzymatic targets.
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Scaffold for Library Synthesis: Due to the reactivity of the benzotriazole ring, this compound can serve as a versatile building block for the synthesis of more complex molecules in drug discovery libraries.
Further research is warranted to fully elucidate the biological activity profile and potential therapeutic applications of (4-Morpholinylmethyl)benzotriazole.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-Morpholinylmethyl)benzotriazole is associated with the following hazards:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Measures:
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2]
Conclusion
(4-Morpholinylmethyl)benzotriazole is a compound of significant interest due to its unique structural features that combine the pharmacologically active benzotriazole core with the solubility-enhancing morpholine moiety. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and an outlook on its potential applications. As research in medicinal chemistry continues to seek novel molecular scaffolds, (4-Morpholinylmethyl)benzotriazole presents itself as a promising candidate for further investigation and development.
References
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PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 4-Methyl-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Di Santo, R. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 199, 112395. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 1-(4-Morpholinylmethyl)-1H-benzotriazole. CAS, a division of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Wang, Y., et al. (2008). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o975. Available at: [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
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